
1,2-Ethanediamine, N,N,N',N'-tetraethyl-1,2-bis(4-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Ethanediamine, N,N,N’,N’-tetraethyl-1,2-bis(4-methylphenyl)- is an organic compound that belongs to the class of ethylenediamines. This compound is characterized by the presence of two ethyl groups attached to each nitrogen atom and two 4-methylphenyl groups attached to the ethane backbone. It is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N,N,N’,N’-tetraethyl-1,2-bis(4-methylphenyl)- typically involves the reaction of ethylenediamine with ethyl halides and 4-methylphenyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the substitution reactions. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Ethanediamine, N,N,N’,N’-tetraethyl-1,2-bis(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, electrophiles, and bases like sodium hydroxide or potassium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amides or nitriles, while reduction may produce simpler amines.
Wissenschaftliche Forschungsanwendungen
1,2-Ethanediamine, N,N,N’,N’-tetraethyl-1,2-bis(4-methylphenyl)- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2-Ethanediamine, N,N,N’,N’-tetraethyl-1,2-bis(4-methylphenyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound can form complexes with metal ions, which may influence its biological activity. The pathways involved in its action depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Ethanediamine, N,N,N’,N’-tetramethyl-: Similar structure but with methyl groups instead of ethyl and 4-methylphenyl groups.
1,2-Ethanediamine, N,N,N’,N’-tetraethyl-: Lacks the 4-methylphenyl groups.
1,2-Bis(dimethylamino)ethane: Contains dimethylamino groups instead of ethyl and 4-methylphenyl groups.
Uniqueness
1,2-Ethanediamine, N,N,N’,N’-tetraethyl-1,2-bis(4-methylphenyl)- is unique due to the presence of both ethyl and 4-methylphenyl groups, which confer specific chemical properties and reactivity. This makes it distinct from other ethylenediamine derivatives and useful in specialized applications.
Eigenschaften
CAS-Nummer |
393166-00-2 |
|---|---|
Molekularformel |
C24H36N2 |
Molekulargewicht |
352.6 g/mol |
IUPAC-Name |
N,N,N',N'-tetraethyl-1,2-bis(4-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C24H36N2/c1-7-25(8-2)23(21-15-11-19(5)12-16-21)24(26(9-3)10-4)22-17-13-20(6)14-18-22/h11-18,23-24H,7-10H2,1-6H3 |
InChI-Schlüssel |
DZTFXEMHIMJQSC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(C1=CC=C(C=C1)C)C(C2=CC=C(C=C2)C)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,N'-(Propane-1,3-diyl)bis{N-[2-(dimethylamino)ethyl]propanamide}](/img/structure/B14260205.png)
![(1,3-Phenylene)bis[(4-ethylphenyl)methanone]](/img/structure/B14260236.png)
![1,1'-Biphenyl, 4-[2-(2-ethoxyethoxy)ethoxy]-](/img/structure/B14260241.png)
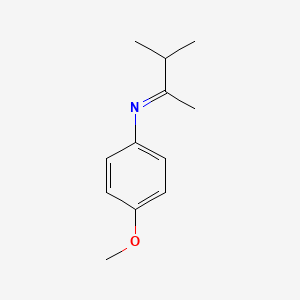
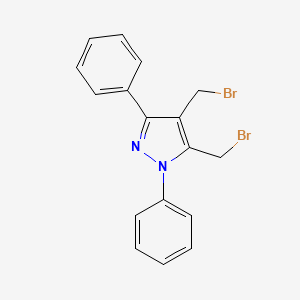
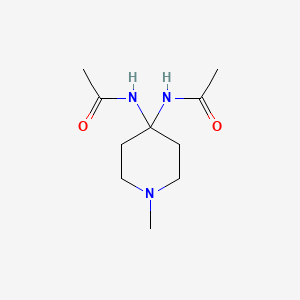
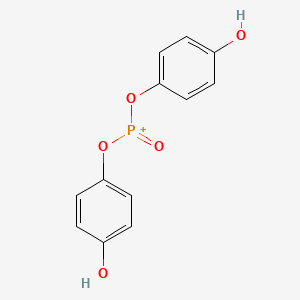
![N-[5-(2,6-Dimethyl-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14260286.png)
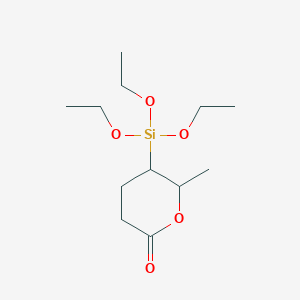
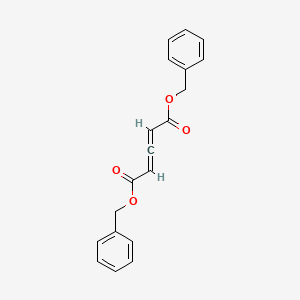
![N-methyl-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14260300.png)
![4-{[5-(2-Carboxyethenyl)-1H-imidazol-1-yl]methyl}benzoic acid](/img/structure/B14260310.png)
